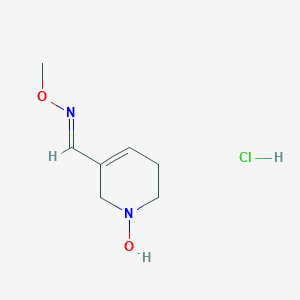
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Tropiglin kann durch Veresterung von Tropanol mit Tigloyl-CoA synthetisiert werden. Diese Reaktion wird durch ein BAHD-Acyltransferase-Enzym, insbesondere 3β-Tigloyloxytropansynthase, katalysiert, das in den Mitochondrien lokalisiert ist . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln und kontrollierten Temperaturen, um den Veresterungsprozess zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tropiglin beinhaltet die Extraktion von Tropanalkaloiden aus Solanaceenpflanzen, gefolgt von chemischer Modifikation. Der Prozess umfasst die Isolierung von Tropanol und dessen anschließende Veresterung mit Tigloyl-CoA. Auch fortschrittliche biotechnologische Verfahren, wie die Verwendung von gentechnisch verändertem Escherichia coli, wurden untersucht, um Tropiglin aus Tiglinsäure und Tropanol herzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen: Tropiglin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tropiglin kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Tropiglin in seine reduzierten Formen umwandeln.
Substitution: Tropiglin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, aber typische Reagenzien sind Halogene und Nucleophile.
Hauptprodukte:
Oxidation: Bildung von Oxiden und anderen oxidierten Derivaten.
Reduktion: Bildung von reduzierten Tropan-Derivaten.
Substitution: Bildung von substituierten Tropan-Verbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Tropiglin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Chemie von Tropanalkaloiden und deren Derivaten verwendet.
Biologie: Untersucht wegen seiner Rolle im Pflanzenstoffwechsel und der Biosynthese sekundärer Metaboliten.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Vorläufer für andere bioaktive Verbindungen eingesetzt.
5. Wirkmechanismus
Tropiglin übt seine Wirkung aus, indem es als Muskarinrezeptor-Antagonist wirkt. Es bindet an muskarinische Acetylcholinrezeptoren und verhindert, dass Acetylcholin diese Rezeptoren aktiviert . Dies führt zur Hemmung der cholinergen Neurotransmission, was bei Erkrankungen wie der Parkinson-Krankheit von Vorteil ist, bei denen eine cholinerge Überaktivität ein Problem darstellt. Zu den molekularen Zielstrukturen gehören die M1- und M2-Subtypen der Muskarinrezeptoren, und die beteiligten Signalwege beziehen sich hauptsächlich auf die Modulation der Neurotransmitterfreisetzung und der Rezeptoraktivität .
Ähnliche Verbindungen:
Hyoscyamin: Ähnlich wie Atropin wird Hyoscyamin wegen seiner krampflösenden und anticholinergen Wirkungen eingesetzt.
Einzigartigkeit von Tropiglin: Tropiglin ist einzigartig durch seine spezifischen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und sein relativ geringeres Nebenwirkungsprofil im Vergleich zu anderen Tropanalkaloiden . Seine mitochondriale Lokalisierung und der spezifische enzymatische Syntheseweg unterscheiden es auch von anderen ähnlichen Verbindungen .
Wirkmechanismus
Tropigline exerts its effects by acting as a muscarinic receptor antagonist. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors . This leads to the inhibition of cholinergic neurotransmission, which is beneficial in conditions like Parkinson’s disease where cholinergic overactivity is a problem. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Hyoscyamine: Similar to atropine, hyoscyamine is used for its antispasmodic and anticholinergic effects.
Uniqueness of Tropigline: Tropigline is unique due to its specific therapeutic applications in neurodegenerative diseases and its relatively lower side effect profile compared to other tropane alkaloids . Its mitochondrial localization and specific enzymatic synthesis pathway also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
145427-94-7 |
|---|---|
Molekularformel |
C7H13ClN2O2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChI-Schlüssel |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)O.Cl |
Synonyme |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















